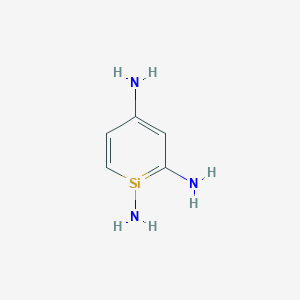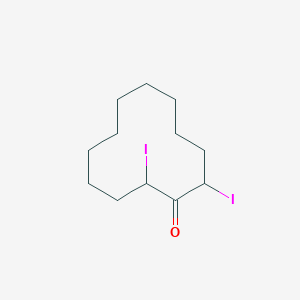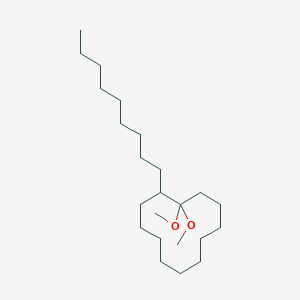![molecular formula C26H20N8 B12591778 2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-46-7](/img/structure/B12591778.png)
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butene linkage between two benzimidazole units, each substituted with a pyrimidinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of Benzimidazole Units: The benzimidazole units can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrimidinyl Groups: The pyrimidinyl groups can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.
Coupling Reaction: The final step involves the coupling of two benzimidazole units through a butene linkage. This can be achieved using a cross-coupling reaction, such as the Heck reaction, where a palladium catalyst is employed.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): Similar in structure but with isoindoline-1,3-dione units instead of benzimidazole.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Features a butane linkage and additional acetic acid groups.
Uniqueness
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is unique due to its specific combination of benzimidazole and pyrimidinyl groups linked by a butene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
648415-46-7 |
|---|---|
Formule moléculaire |
C26H20N8 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)but-1-enyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1,3-5,7-16H,2,6H2,(H,31,33)(H,32,34) |
Clé InChI |
ZVKZLWAVTSLISP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)


![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)

